4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride
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Overview
Description
4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C7H9BrN2O·HCl It is a derivative of benzene, featuring bromine and methoxy substituents along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride typically involves the bromination of 5-methoxybenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-diaminobenzene
- 4-Bromo-2,5-dimethoxyphenethylamine
- 1,2-Diaminobenzene
Uniqueness
4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
1098062-20-4 |
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Molecular Formula |
C7H10BrClN2O |
Molecular Weight |
253.52 g/mol |
IUPAC Name |
4-bromo-5-methoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3H,9-10H2,1H3;1H |
InChI Key |
RDSSWTFGZCWBPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Br.Cl |
Origin of Product |
United States |
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